molecular formula C17H19ClN2O2 B1334735 Mono-fmoc ethylene diamine hydrochloride CAS No. 391624-46-7

Mono-fmoc ethylene diamine hydrochloride

Cat. No. B1334735
CAS RN: 391624-46-7
M. Wt: 318.8 g/mol
InChI Key: UURYASDYOGIDRX-UHFFFAOYSA-N
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Description

Mono-fmoc ethylene diamine hydrochloride is a highly versatile chemical compound that finds extensive utility in scientific research and laboratory investigations . It is characterized by a white, crystalline powder form and is soluble in water, ethanol, and methanol .


Synthesis Analysis

MFMEDH is derived from ethylene diamine, a potent base widely employed in organic synthesis reactions . It serves as a crucial reagent in enzymatic assays, facilitating the measurement of enzyme activity and substrate specificity . Mono-protected alkylene diamines, like MFMEDH, are important homobifunctional compounds often used as spacer groups .


Molecular Structure Analysis

The empirical formula of MFMEDH is C17H19ClN2O2 . The molecular weight is 318.80 . The InChI key is UURYASDYOGIDRX-UHFFFAOYSA-N .


Chemical Reactions Analysis

MFMEDH exhibits diverse applications due to its derivation from ethylene diamine . It is a crucial reagent in enzymatic assays, aiding in the measurement of enzyme activity and substrate specificity . It is also used as a spacer group in the immobilization of peptides .


Physical And Chemical Properties Analysis

MFMEDH is a white to slight yellow to beige powder . It is soluble in water, ethanol, and methanol . The storage temperature is 2-8°C .

Scientific Research Applications

  • Synthesis of Peptide Nucleic Acid Monomers Mono-fmoc ethylene diamine hydrochloride plays a crucial role in the synthesis of peptide nucleic acid (PNA) monomers. This is evident in the development of N-[2-(Fmoc)aminoethyl]glycine esters, which are utilized in PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. These esters, stored as stable hydrochloride salts, are crucial in synthesizing mixed sequence 10-mer PNA oligomers, demonstrating their vital role in nucleic acid chemistry (Wojciechowski & Hudson, 2008).

  • Development of Liquid Chromatographic Methods The compound has been used in the development of liquid chromatographic methods. For example, it was employed in the determination of dimethylamine in groundwater. In this context, this compound, as FMOC, reacts with dimethylamine under mild conditions for effective separation and detection, highlighting its utility in environmental analysis (Lopez et al., 1996).

  • Gelation and Self-Assembly in Organic Solvents this compound is significant in the synthesis and gelation of certain compounds, such as Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys). These compounds demonstrate the ability to form stable thermo-reversible organogels in various solvents. Their self-assembly into 3D nanostructures like nanofibers and nanotubes is crucial in materials science, particularly in the development of novel gelation materials (Qianying et al., 2016).

  • High-Performance Liquid Chromatography of Monosaccharides It is also utilized in high-performance liquid chromatography for the determination of neutral and amino monosaccharides in glycoproteins. This application is crucial for the analysis and understanding of glycoproteins' structure and function (Ren-en Zhang et al., 1993).

  • Synthesis of Orthogonally Protected Aromatic Diamines The compound facilitates the synthesis of orthogonally protected aromatic diamines, like 3-(N-Boc-aminomethyl)-5-(N-Fmoc-aminomethyl)benzoic acid. This process is significant for synthesizing tweezer receptors with different arms, enhancing the diversity and functionality in receptor design (Kuchelmeister & Schmuck, 2009).

  • Protection of Hydroxy-Groups in Synthesis The compound is used for protecting hydroxy-groups in the presence of various acid- and base-labile protecting groups, an important method in synthetic chemistry. The Fmoc group can be conveniently removed without affecting other base-labile protecting groups, demonstrating its versatility in synthetic processes (Gioeli & Chattopadhyaya, 1982).

Safety and Hazards

MFMEDH is classified as Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements include H410 . Precautionary statements include P273, P391, and P501 . It is also classified as Combustible Solids .

Biochemical Analysis

Biochemical Properties

Mono-fmoc ethylene diamine hydrochloride plays a significant role in biochemical reactions, particularly in peptide synthesis. It acts as a spacer group, facilitating the immobilization of peptides . This compound interacts with various enzymes and proteins, including those involved in enzymatic assays, where it helps measure enzyme activity and substrate specificity . The nature of these interactions is primarily based on its ability to form stable complexes with biomolecules, enhancing their stability and activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modulating the activity of specific enzymes and proteins involved in these pathways . This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with their active sites . This compound also affects gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. These interactions result in alterations in cellular metabolism and overall cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard storage conditions (2-8°C) but can degrade over extended periods . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects are primarily due to its interactions with enzymes and proteins, which can lead to changes in cellular metabolism and gene expression over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance enzyme activity and stabilize biomolecules . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular metabolism. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in these pathways. This compound’s interactions with biomolecules can lead to changes in metabolic pathways, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, affecting its activity and function. The compound’s distribution within cells is crucial for its role in biochemical reactions and cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . It is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization allows the compound to interact with specific biomolecules, enhancing its role in biochemical reactions and cellular processes.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURYASDYOGIDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10937196
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166410-32-8, 391624-46-7
Record name (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10937196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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